

Total Synthesis Protocols for (+)-Strictamine: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: *Akuammiline*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis protocols for the complex indole alkaloid, (+)-strictamine. This guide details key synthetic strategies, presents comparative quantitative data, and offers step-by-step experimental protocols for pivotal reactions. Visual diagrams of the synthetic pathways are also included to facilitate a deeper understanding of the methodologies.

(+)-Strictamine, a member of the **akuammiline** family of alkaloids, possesses a highly rigid and intricate cage-like architecture that has long posed a significant challenge to synthetic chemists. Its unique structure and potential biological activity have made it a compelling target for total synthesis. In recent years, several research groups have successfully developed innovative strategies to construct its pentacyclic framework, including both racemic and enantioselective approaches. This document consolidates the key findings from these seminal works to serve as a practical guide.

Key Synthetic Strategies and Comparative Data

Several distinct and innovative strategies have been employed to achieve the total synthesis of (+)-strictamine. These approaches often feature a key strategic bond formation or ring cyclization step that defines the overall route. Below is a summary of the key strategies and a comparative table of the quantitative data associated with each approach.

The primary strategies that have proven effective include:

- **Enantioselective Synthesis via a Key Indole C2–C7 Bond Formation (Garg et al.):** This approach relies on an early-stage enantioselective dearomative cyclization to establish the critical C7 all-carbon quaternary stereocenter.
- **Formal Asymmetric Synthesis via Asymmetric Propargylation and Metal-Mediated Cyclization (Snyder et al.):** This efficient route utilizes a catalytic asymmetric propargylation of a dihydro- β -carboline followed by a gold- or silver-mediated cyclization to rapidly assemble the core structure.^[1]
- **Racemic Total Synthesis via a Late-Stage Indolenine Formation (Zhu et al.):** This synthesis features the formation of the indolenine ring as one of the final steps, with a key Ni(0)-promoted intramolecular cyclization to form the bridged ring system.^[2]
- **Formal Racemic Synthesis via Gold-Catalyzed Cyclization (Ohno et al.):** This strategy employs a gold-catalyzed cyclization of a 1-propargyl-1,2,3,4-tetrahydro- β -carboline to construct the D-ring of the strictamine core.^{[3][4]}
- **Asymmetric Formal Synthesis via Friedel-Crafts Cyclization and Aza-1,6-Conjugate Addition (Xiao, Qin et al.):** This approach involves a key Friedel-Crafts cyclization to form the D-ring and establish the C7 quaternary center, followed by an aza-1,6-conjugate addition to assemble the 2-azabicyclo[3.3.1]nonane system.^[5]

The following table summarizes the key quantitative data from these representative syntheses.

Synthetic Route	Key Reaction	Starting Material	Number of Steps (Longest Linear Sequence)	Overall Yield	Enantiomeric Excess (e.e.)	Reference
Garg (Enantioselective)	Indole C2–C7 Cyclization	Substituted Indole	~18	Not Reported	>99%	[6] [7]
Snyder (Formal Asymmetric)	Asymmetric Propargylation / Metal-Mediated Cyclization	Dihydro- β -carboline	7	Not Reported	96%	[1] [8]
Zhu (Racemic)	Ni(0)-Promoted Intramolecular Cyclization	Known Enol Triflate	9	~5%	N/A	[2]
Ohno (Formal Racemic)	Gold-Catalyzed Cyclization	Tryptamine	~10	Not Reported	N/A	[3] [4]
Xiao, Qin (Formal Asymmetric)	Friedel-Crafts Cyclization / Aza-1,6-Conjugate Addition	Substituted Indole	~15	Not Reported	>99%	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the total synthesis of (+)-strictamine.

Asymmetric Propargylation/Metal-Mediated Cyclization (Snyder et al.)

This protocol describes the key sequence for the formal asymmetric synthesis of (+)-strictamine.

a) Asymmetric Propargylation:

- To a solution of 3,4-dihydro- β -carboline (1.0 equiv) in CH_2Cl_2 at -78°C is added a solution of the chiral catalyst (e.g., a copper-bis(oxazoline) complex, 0.1 equiv).
- A solution of propargyl bromide (1.2 equiv) in CH_2Cl_2 is then added dropwise over 30 minutes.
- The reaction mixture is stirred at -78°C for 48 hours.
- The reaction is quenched with a saturated aqueous solution of NH_4Cl and allowed to warm to room temperature.
- The aqueous layer is extracted with CH_2Cl_2 (3 x 20 mL), and the combined organic layers are dried over Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired N-propargylated product.

b) Gold(I)-Catalyzed 6-endo-dig Cyclization:

- To a solution of the N-propargylated dihydro- β -carboline (1.0 equiv) in DCE at room temperature is added $\text{AuCl}(\text{IPr})$ (0.05 equiv) and AgOTf (0.05 equiv).
- The reaction mixture is stirred at room temperature for 12 hours.
- The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the tetracyclic core of strictamine.

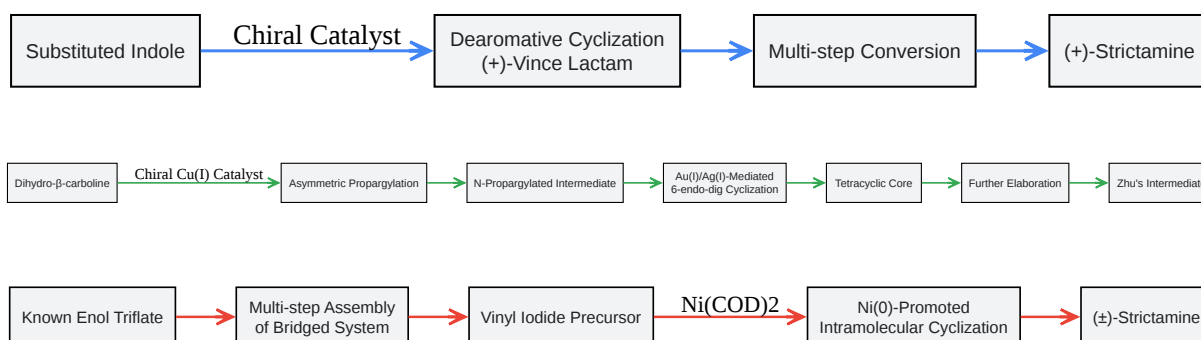
Ni(0)-Promoted Intramolecular Cyclization (Zhu et al.)

This protocol outlines the key bond formation in the racemic total synthesis of (\pm)-strictamine.^[2]

- A mixture of Ni(COD)₂ (4.0 equiv) and P(O-i-Pr)₃ (8.0 equiv) in THF is stirred at room temperature for 30 minutes.
- A solution of the vinyl iodide precursor (1.0 equiv) in THF is added to the catalyst mixture.
- The reaction mixture is heated to 60 °C and stirred for 24 hours.
- The reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃.
- The mixture is extracted with EtOAc (3 x 15 mL), and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by preparative thin-layer chromatography to afford (±)-strictamine.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.



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